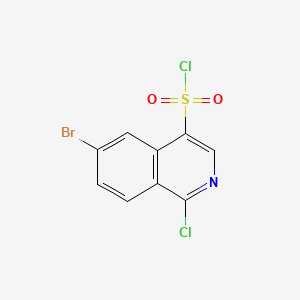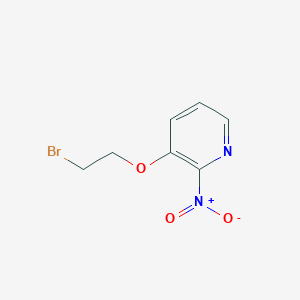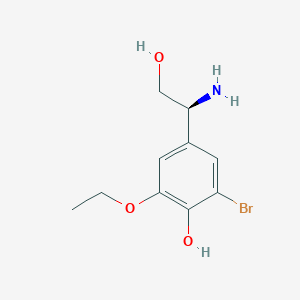
4-Bromo-5-fluoro-2-formylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-formylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzaldehyde and copper(I) cyanide (CuCN).
Reaction Conditions: The reaction mixture is heated at 170°C for 24 hours in N-methyl-2-pyrrolidone (NMP) solvent. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled to 80°C, and celite is added. The mixture is stirred for an additional hour before filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-2-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: 4-Bromo-5-fluoro-2-carboxybenzonitrile.
Reduction: 4-Bromo-5-fluoro-2-hydroxymethylbenzonitrile.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo halogenation and coupling reactions, which are essential for the synthesis of derivatives used in medical imaging and organic synthesis. For example, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar structure but lacks the bromine atom.
4-Bromo-2-fluoro-5-nitrobenzonitrile: Contains a nitro group instead of a formyl group.
4-Chloro-2-fluoro-5-formylbenzonitrile: Contains a chlorine atom instead of bromine.
Uniqueness
4-Bromo-5-fluoro-2-formylbenzonitrile is unique due to the combination of bromine, fluorine, and formyl groups on the benzene ring
Propiedades
Fórmula molecular |
C8H3BrFNO |
|---|---|
Peso molecular |
228.02 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-2-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrFNO/c9-7-1-6(4-12)5(3-11)2-8(7)10/h1-2,4H |
Clave InChI |
SIRNZKFMOVICKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)






aminehydrochloride](/img/structure/B15315140.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)

